

Application Notes and Protocols: Labeling Cell Surface Glycans with DiSulfo-ICG Hydrazide

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Compound of Interest		
Compound Name:	DiSulfo-ICG hydrazide	
Cat. No.:	B12375484	Get Quote

Audience: Researchers, scientists, and drug development professionals. Introduction

Cell surface glycans, the carbohydrate structures on the surface of cells, play a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] [3] The ability to visualize and quantify these glycans is crucial for understanding their function in both healthy and diseased states.[1][4] This document provides a detailed protocol for the fluorescent labeling of cell surface glycans on living cells using **DiSulfo-ICG hydrazide**.

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission around 800 nm.[5] Its use in the NIR window minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[5][6] The DiSulfo-ICG variant possesses sulfonate groups that enhance its water solubility. The hydrazide functional group allows for covalent conjugation to aldehyde groups.[5][7]

The labeling strategy is a two-step chemoenzymatic process.[4] First, cell surface sialic acids are subjected to mild oxidation using sodium periodate (NalO₄) to generate aldehyde groups. [8][9][10] Second, the **DiSulfo-ICG hydrazide** is introduced, and its hydrazide moiety reacts with the aldehydes to form a stable hydrazone bond, effectively tagging the glycans with a powerful NIR fluorophore.[5][7] This method allows for subsequent analysis and visualization of the cell surface glycome using techniques such as flow cytometry and fluorescence microscopy.[4][8]



Principle of the Method

The labeling process is based on two sequential chemical reactions. First, the vicinal diols present in sialic acid residues on the cell surface are oxidized by a mild periodate solution. This reaction cleaves the C-C bond and generates a reactive aldehyde group. The reaction is performed under controlled conditions (low temperature and short incubation time) to maintain cell viability and selectively target sialic acids.[8][9] Following the oxidation step, the cells are incubated with **DiSulfo-ICG hydrazide**. The hydrazide group undergoes a condensation reaction with the newly formed aldehyde, creating a stable covalent hydrazone linkage.

Data Presentation

Table 1: Spectral Properties of ICG Derivatives

Property	Value	Reference	
Dye Family	Tricarbocyanine	[5]	
Excitation Maximum	~780 nm	[5]	
Emission Maximum	~800 nm	[5]	
Recommended for	NIR Fluorescence Imaging	[5]	
Key Feature	Low autofluorescence in biological samples	[5][6]	

Table 2: Summary of Recommended Experimental Conditions

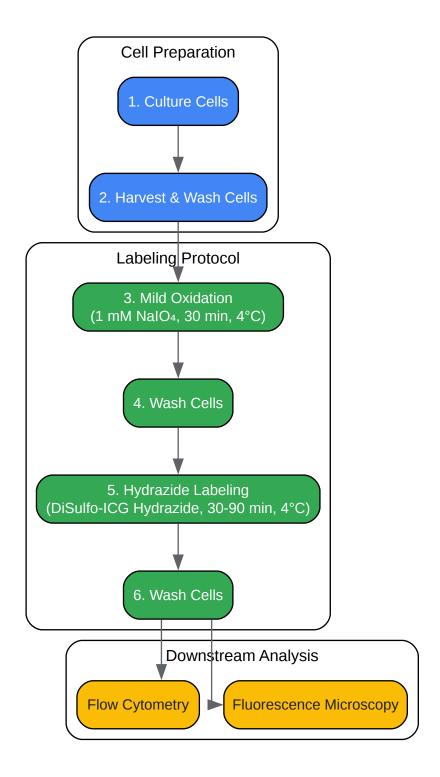


Step	Reagent	Concentr ation	Incubatio n Time	Temperat ure	рН	Referenc e
Oxidation	Sodium Periodate (NaIO ₄)	1 mM	30 minutes	4°C	6.7 - 7.4	[8][10]
Labeling	DiSulfo- ICG Hydrazide	100-250 μΜ	30-90 minutes	4°C	6.7	[8][10]
(Optional)	Aniline (Catalyst)	10 mM	30-90 minutes	4°C	6.7	[8][10]

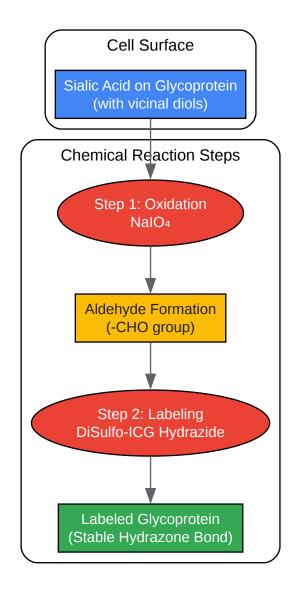
Note: Aniline can be used as a catalyst to accelerate the oxime/hydrazone ligation reaction, potentially allowing for lower concentrations of the hydrazide reagent and shorter reaction times.[8][9][10]

Mandatory Visualization









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References

• 1. Deep structural analysis and quantitation of O-linked glycans on cell membrane reveal high abundances and distinct glycomic profiles associated with cell type and stages of differentiation - PMC [pmc.ncbi.nlm.nih.gov]







- 2. researchgate.net [researchgate.net]
- 3. Cell-Surface Glycan Labeling and Sensing [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. ICG hydrazide | AAT Bioquest [aatbio.com]
- 6. Indocyanine Green | AAT Bioquest [aatbio.com]
- 7. Glycan labeling strategies and their use in identification and quantification PMC [pmc.ncbi.nlm.nih.gov]
- 8. High efficiency labeling of glycoproteins on living cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficiency labeling of sialylated glycoproteins on living cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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